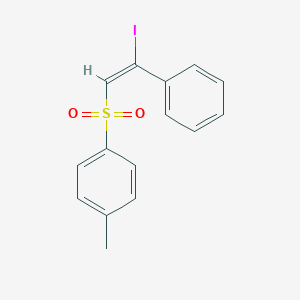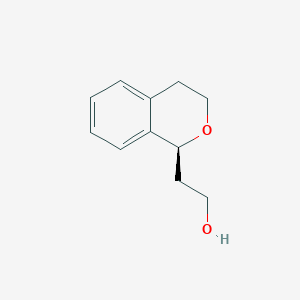
3-Flavanol, trans-(+)-
Übersicht
Beschreibung
3-Flavanol, trans-(+)- is a naturally occurring flavonoid that is found in various plants. It has been extensively studied for its potential health benefits and has been shown to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Bioactivity and Health Benefits
Flavanols, including 3-Flavanol, trans-(+)-, are present in a variety of foods like cocoa, red wine, and green tea. They are potent antioxidants with various health benefits. Studies have shown that these compounds can affect platelet aggregation, vascular inflammation, and endothelial nitric oxide metabolism. They are linked to protective effects against neurodegeneration and cardiovascular diseases. For instance, intake of cocoa, rich in flavanols, is inversely associated with cardiovascular and all-cause mortality in older males (Hackman et al., 2007). Flavanols like 3-Flavanol, trans-(+)-, also exhibit anti-inflammatory, anticarcinogenic, cardioprotective, antimicrobial, and neuroprotective properties (Luo et al., 2022).
Role in Plant Defense
In plants like Norway spruce, monomeric and polymeric flavan-3-ols serve as antifungal defense compounds. These compounds increase in response to fungal infection, indicating their role in plant protection against pathogens (Hammerbacher et al., 2014).
Influence on Grape Seed Composition
Flavan-3-ol compounds in grape seeds significantly contribute to the antioxidant activity and are responsible for certain sensory qualities of food products. Genetic and environmental factors influence the flavanol content in grape seeds, impacting wine and grape-derived product quality (Hernández et al., 2017).
Synthesis and Potential Drug Applications
The synthesis of chiral flavanols with controlled stereocenters is an area of interest in medicinal chemistry. These compounds, including 3-Flavanol, trans-(+)-, have shown potential in anti-inflammatory drug development due to their effects on cytokine secretion and gene transcription related to inflammation pathways (Yang et al., 2022).
Association with Blood Pressure Reduction
Studies indicate that high intake of flavan-3-ols is linked to lower blood pressure, comparable to the effects of a Mediterranean Diet or moderate salt reduction. This suggests their role in cardiovascular health maintenance (Ottaviani et al., 2020).
Anti-Inflammatory and Anti-Invasion Properties
Flavanols have been found to inhibit matrix-proteases instrumental in inflammation and cancer invasion, such as leukocyte elastase (LE) and gelatinases. This property is significant in designing molecules to hinder inflammation, cancer invasion, and angiogenesis (Sartor et al., 2002).
Cognitive and Vascular Benefits
Research on the ingestion of flavanol-rich cocoa shows increased brain activity during cognitive tasks, suggesting potential benefits for vascular impairment treatment, including dementia and strokes (Francis et al., 2006).
Eigenschaften
CAS-Nummer |
184713-81-3 |
|---|---|
Produktname |
3-Flavanol, trans-(+)- |
Molekularformel |
C15H14O2 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
(2S,3R)-2-phenyl-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C15H14O2/c16-13-10-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9,13,15-16H,10H2/t13-,15+/m1/s1 |
InChI-Schlüssel |
OEIJRRGCTVHYTH-HIFRSBDPSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](OC2=CC=CC=C21)C3=CC=CC=C3)O |
SMILES |
C1C(C(OC2=CC=CC=C21)C3=CC=CC=C3)O |
Kanonische SMILES |
C1C(C(OC2=CC=CC=C21)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

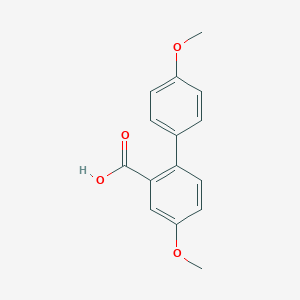
![4,5-Di-morpholin-4-yl-[1,2]benzoquinone](/img/structure/B184706.png)
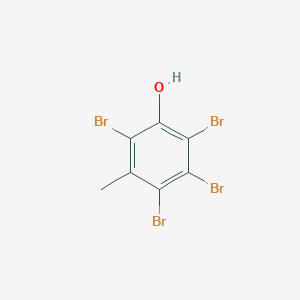
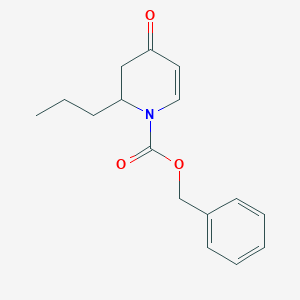
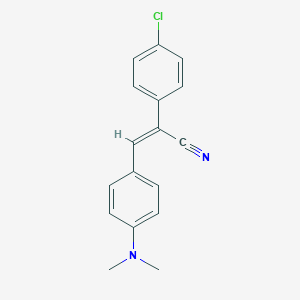
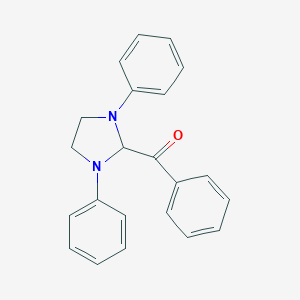
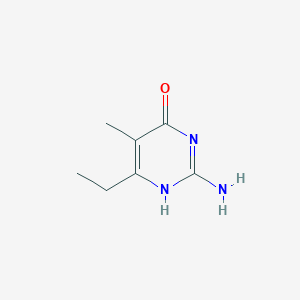

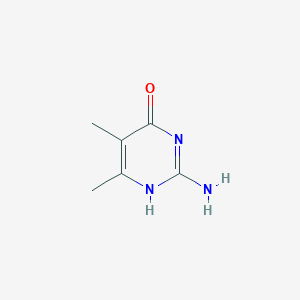
![5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid](/img/structure/B184720.png)
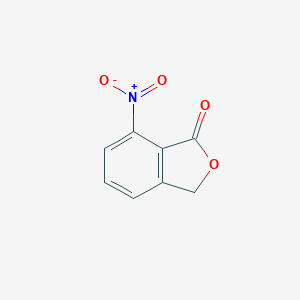
![Benzene, [(methylsulfonyl)ethynyl]-](/img/structure/B184725.png)
